2-Ethoxybenzo[d]oxazol-4-amine
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Overview
Description
2-Ethoxybenzo[d]oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxybenzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2-aminophenol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxybenzo[d]oxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4,7-diones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Oxazole-4,7-diones.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2-Ethoxybenzo[d]oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-Ethoxybenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and derivative of the compound. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazol-4-amine
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-Ethoxybenzo[d]oxazol-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a unique candidate for certain applications .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-ethoxy-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2,10H2,1H3 |
InChI Key |
QZSMZWWVKKBKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
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